1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a heterocyclic compound featuring a triazole core substituted with a 4-fluorophenyl group at position 4 and an indole moiety at position 3. The triazole ring is further functionalized with a thioether linkage to an ethanone group, which is connected to an azepane (7-membered nitrogen-containing ring). While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural motifs align with well-documented synthetic strategies and bioactivity trends observed in analogs (see Table 1).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c25-17-9-11-18(12-10-17)30-23(20-15-26-21-8-4-3-7-19(20)21)27-28-24(30)32-16-22(31)29-13-5-1-2-6-14-29/h3-4,7-12,15,26H,1-2,5-6,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNOXQZOEASWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 414.5 g/mol. The structural components include an azepane ring, a triazole moiety, and a fluorophenyl group, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 946246-39-5 |
Anticancer Properties
Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer activity. For instance, the introduction of a triazole ring in similar compounds has been shown to enhance their potency against various cancer cell lines. In vitro assays demonstrated that derivatives with triazole scaffolds had lower IC50 values compared to their parent compounds, suggesting improved efficacy in inhibiting cell proliferation in cancer models .
Case Study:
A study involving the synthesis of triazole-containing compounds reported an IC50 value of 9.6 μM against human microvascular endothelial cells (HMEC-1), demonstrating the potential for these compounds to target tumor vasculature effectively . Further research is required to evaluate the specific activity of this compound in similar contexts.
Antiviral Activity
The bioisosteric replacement of amide bonds with triazole moieties has been linked to enhanced antiviral activity against HIV and other viruses. This modification allows for better interaction with viral proteins, potentially inhibiting their function . Given the structure of the compound , it may exhibit similar antiviral properties, warranting further investigation into its mechanism of action against viral pathogens.
The biological activity of this compound is hypothesized to stem from its ability to interact with various cellular targets:
- Enzyme Inhibition: The presence of the triazole group may facilitate binding to enzyme active sites, disrupting normal enzymatic functions.
- Receptor Modulation: The azepane structure can influence receptor binding affinity and selectivity, impacting signaling pathways involved in cell growth and survival.
Research Findings
Several studies have explored the structure-activity relationship (SAR) for compounds similar to this compound. Notably:
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Tetrazole/Pyrazolone Cores: The triazole in the target compound offers distinct electronic and steric properties compared to tetrazole (more electron-deficient) or pyrazolone (enol-keto tautomerism) cores .
- Substituent Effects: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to chlorophenyl or unsubstituted phenyl groups .
- Azepane vs. Piperazine : The 7-membered azepane ring likely increases molecular flexibility and solubility compared to piperazine analogs .
Example Protocol (Inferred) :
Synthesize 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol via cyclization.
Deprotonate the thiol with Cs₂CO₃ in DMF to form the thiolate.
React with 1-(azepan-1-yl)-2-chloroethanone to form the thioether linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
